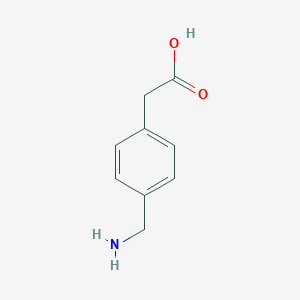![molecular formula C13H10N4O6 B073182 4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol CAS No. 1237-66-7](/img/structure/B73182.png)
4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol, also known as DNPH, is a chemical compound that has been widely used in scientific research for over a century. DNPH is a yellow crystalline powder that is soluble in organic solvents such as ethanol and acetone. It has a molecular formula of C13H10N4O5 and a molecular weight of 306.2 g/mol.
Wirkmechanismus
4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol reacts with carbonyl compounds to form stable hydrazones, which can be easily detected and quantified using various analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). The reaction between 4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol and carbonyl compounds is highly specific and does not interfere with other functional groups present in the sample.
Biochemische Und Physiologische Effekte
4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol is not known to have any significant biochemical or physiological effects on living organisms. It is considered to be a relatively safe reagent when handled and used properly in laboratory settings.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol as a reagent for the detection and quantification of carbonyl compounds has several advantages, including high specificity, sensitivity, and reproducibility. 4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol is also relatively inexpensive and easy to use. However, there are some limitations to its use, including the need for specialized equipment and expertise to perform the analysis. In addition, 4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol can react with other functional groups present in the sample, leading to false-positive results.
Zukünftige Richtungen
There are several future directions for the use of 4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol in scientific research. One area of interest is the development of new analytical techniques for the detection and quantification of carbonyl compounds using 4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol. Another area of interest is the application of 4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol in the study of oxidative stress and aging-related diseases, as carbonyl compounds are known to be involved in these processes. Finally, the use of 4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol in environmental monitoring and food safety analysis is also an area of potential future research.
Synthesemethoden
4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol can be synthesized through a simple reaction between 2,4-dinitrophenylhydrazine and benzene-1,3-diol. The reaction takes place in the presence of a catalyst, such as sulfuric acid, and produces 4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol as a yellow precipitate. The purity of the synthesized 4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol can be improved through recrystallization from ethanol or acetone.
Wissenschaftliche Forschungsanwendungen
4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol has been widely used in scientific research as a reagent for the detection and quantification of carbonyl compounds. Carbonyl compounds are a class of organic compounds that contain a carbon atom double-bonded to an oxygen atom. They are present in a wide range of natural and synthetic compounds, including aldehydes, ketones, and carboxylic acids.
Eigenschaften
CAS-Nummer |
1237-66-7 |
|---|---|
Produktname |
4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol |
Molekularformel |
C13H10N4O6 |
Molekulargewicht |
318.24 g/mol |
IUPAC-Name |
4-[[(2,4-dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol |
InChI |
InChI=1S/C13H10N4O6/c18-10-3-1-8(13(19)6-10)7-14-15-11-4-2-9(16(20)21)5-12(11)17(22)23/h1-7,15,18-19H |
InChI-Schlüssel |
CGIRQHNYEBSMOM-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CC2=C(C=C(C=C2)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CC2=C(C=C(C=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



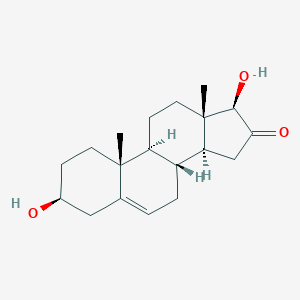
![1-Naphthalenesulfonic acid, 5-[(4-hydroxyphenyl)amino]-8-(phenylamino)-](/img/structure/B73108.png)
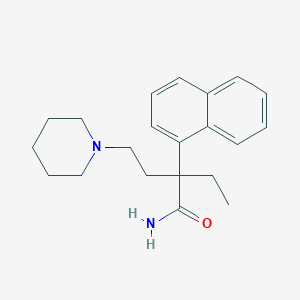

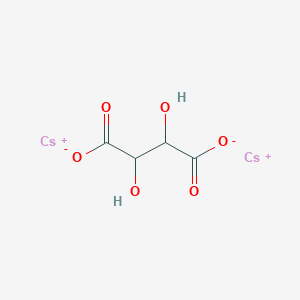

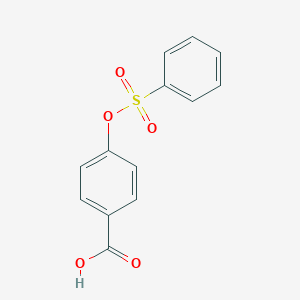
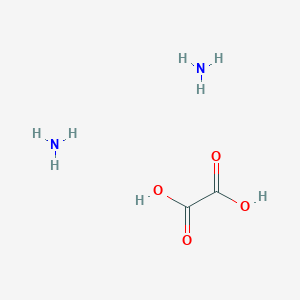
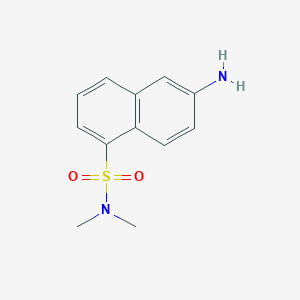
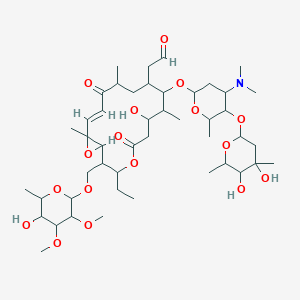

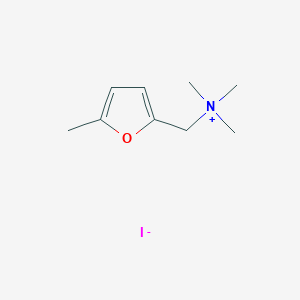
![Methyl 2-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B73128.png)
